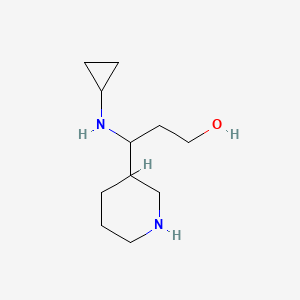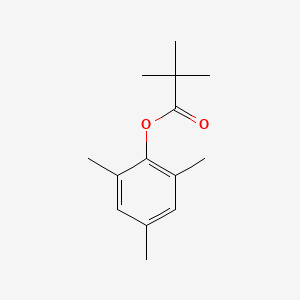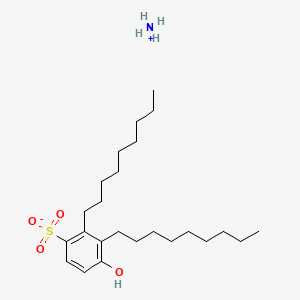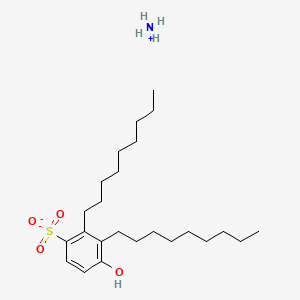
Benzenesulfonic acid, hydroxydinonyl-, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hydroxydinonylbenzenesulphonate is a chemical compound with the molecular formula C16H27NO4S. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is part of the larger family of sulphonates, which are widely used in detergents, emulsifiers, and other cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium hydroxydinonylbenzenesulphonate typically involves the sulphonation of dinonylbenzene followed by neutralization with ammonium hydroxide. The reaction conditions often include:
Sulphonation: Dinonylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form ammonium hydroxydinonylbenzenesulphonate.
Industrial Production Methods
In industrial settings, the production of ammonium hydroxydinonylbenzenesulphonate is carried out in large reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The process involves:
Continuous Sulphonation: Using a continuous flow reactor, dinonylbenzene is sulphonated with sulfur trioxide.
Neutralization: The sulfonic acid product is continuously neutralized with ammonium hydroxide in a separate reactor.
Purification: The final product is purified through filtration and drying processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium hydroxydinonylbenzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to dinonylbenzene.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Dinonylbenzene.
Substitution Products: Various substituted benzenes depending on the reagent used.
Scientific Research Applications
Ammonium hydroxydinonylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of ammonium hydroxydinonylbenzenesulphonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it can alter membrane permeability and protein solubility.
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Ammonium lauryl sulfate
- Sodium lauryl sulfate
Comparison
Ammonium hydroxydinonylbenzenesulphonate is unique due to its specific alkyl chain length and the presence of the ammonium ion. Compared to sodium dodecylbenzenesulfonate, it has a longer alkyl chain, which can provide different surfactant properties. Unlike ammonium lauryl sulfate and sodium lauryl sulfate, it contains a benzene ring, which can influence its chemical reactivity and interaction with other molecules.
Properties
CAS No. |
59379-70-3 |
|---|---|
Molecular Formula |
C24H42O4S.H3N C24H45NO4S |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
azanium;4-hydroxy-2,3-di(nonyl)benzenesulfonate |
InChI |
InChI=1S/C24H42O4S.H3N/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25;/h19-20,25H,3-18H2,1-2H3,(H,26,27,28);1H3 |
InChI Key |
CUNMREIVAZKGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


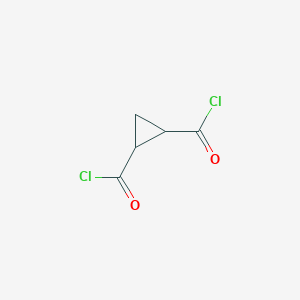
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)

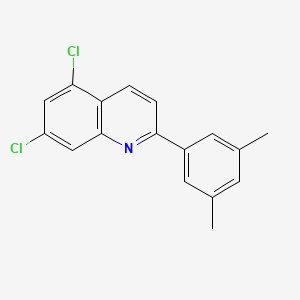
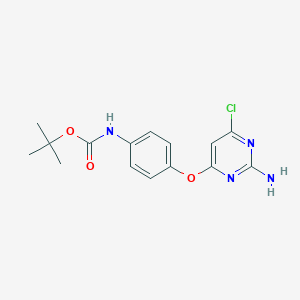

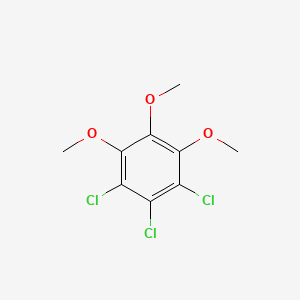
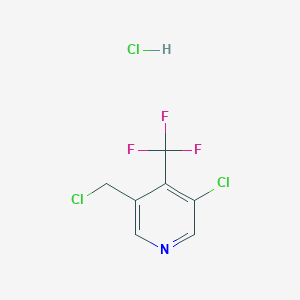

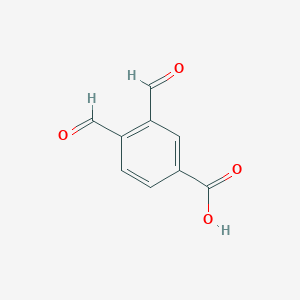
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)
